molecular formula C22H20ClN3O4 B4966460 1-(2-chloro-4-nitrophenyl)-4-(2-methyl-5-phenyl-3-furoyl)piperazine

1-(2-chloro-4-nitrophenyl)-4-(2-methyl-5-phenyl-3-furoyl)piperazine

Cat. No. B4966460
M. Wt: 425.9 g/mol
InChI Key: PUFOYGDBMLEECS-UHFFFAOYSA-N
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Description

1-(2-chloro-4-nitrophenyl)-4-(2-methyl-5-phenyl-3-furoyl)piperazine, also known as CNFPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperazine derivatives and is synthesized using a multi-step procedure.

Mechanism of Action

The exact mechanism of action of 1-(2-chloro-4-nitrophenyl)-4-(2-methyl-5-phenyl-3-furoyl)piperazine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
1-(2-chloro-4-nitrophenyl)-4-(2-methyl-5-phenyl-3-furoyl)piperazine has been shown to possess several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells. It has also been shown to reduce inflammation and oxidative stress in various tissues. Additionally, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

1-(2-chloro-4-nitrophenyl)-4-(2-methyl-5-phenyl-3-furoyl)piperazine has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been extensively studied, and its properties and effects are well understood. However, 1-(2-chloro-4-nitrophenyl)-4-(2-methyl-5-phenyl-3-furoyl)piperazine has some limitations for lab experiments. It is a complex compound that requires careful control of reaction conditions to obtain a high yield. Additionally, its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for the study of 1-(2-chloro-4-nitrophenyl)-4-(2-methyl-5-phenyl-3-furoyl)piperazine. One direction is to further investigate its potential as a drug for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential as an anti-cancer drug. Additionally, further research is needed to fully understand its mechanism of action and to design experiments to study its effects.

Synthesis Methods

The synthesis of 1-(2-chloro-4-nitrophenyl)-4-(2-methyl-5-phenyl-3-furoyl)piperazine involves a multi-step procedure that starts with the reaction between 2-chloro-4-nitroaniline and 2-methyl-5-phenylfuran. The resulting product is then reacted with piperazine to obtain 1-(2-chloro-4-nitrophenyl)-4-(2-methyl-5-phenyl-3-furoyl)piperazine. The procedure is complex and requires careful control of reaction conditions to obtain a high yield of the desired product.

Scientific Research Applications

1-(2-chloro-4-nitrophenyl)-4-(2-methyl-5-phenyl-3-furoyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-cancer, anti-inflammatory, and anti-microbial properties. It has also been studied for its potential use as a drug for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-(2-methyl-5-phenylfuran-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O4/c1-15-18(14-21(30-15)16-5-3-2-4-6-16)22(27)25-11-9-24(10-12-25)20-8-7-17(26(28)29)13-19(20)23/h2-8,13-14H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUFOYGDBMLEECS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloro-4-nitrophenyl)-4-(2-methyl-5-phenyl-3-furoyl)piperazine

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